

Physical properties including melting and boiling point of 1-Chloroisoquinolin-8-ol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloroisoquinolin-8-ol

Cat. No.: B595259

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of 1-Chloroisoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinolin-8-ol is a substituted isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds and natural products. The specific substitution of a chlorine atom at the 1-position and a hydroxyl group at the 8-position imparts a unique electronic and steric profile to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.^[1] Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its handling, characterization, and application in a research and development setting.

This technical guide provides a comprehensive overview of the available information on the physical properties of **1-Chloroisoquinolin-8-ol**. Due to the limited availability of direct experimental data for this specific compound, this guide will also leverage data from the closely related compound, 1-chloroisoquinoline, and discuss the anticipated effects of the 8-hydroxyl group. Furthermore, it will detail the standard experimental methodologies for determining these crucial physical parameters.

Molecular Structure and its Influence on Physical Properties

The molecular structure of **1-Chloroisoquinolin-8-ol**, with the chemical formula C₉H₆ClNO and a molecular weight of 179.6 g/mol, is foundational to its physical characteristics.^[1] The presence of both a chlorine atom and a hydroxyl group on the isoquinoline core introduces polarity and the capacity for intermolecular interactions, which are key determinants of its melting and boiling points.

The chlorine atom at the 1-position is an electron-withdrawing group, which can influence the electron density of the aromatic system. The hydroxyl group at the 8-position is capable of acting as both a hydrogen bond donor and acceptor. This hydrogen bonding capability is expected to have a significant impact on the intermolecular forces between molecules of **1-Chloroisoquinolin-8-ol**, leading to a higher melting and boiling point compared to its non-hydroxylated analog, 1-chloroisoquinoline.

Melting and Boiling Points: A Comparative Analysis

As of the latest literature review, specific experimental data for the melting and boiling points of **1-Chloroisoquinolin-8-ol** are not readily available. However, data for the related compound, 1-chloroisoquinoline (CAS 19493-44-8), can serve as a valuable reference point.

Compound	Melting Point (°C)	Boiling Point (°C)	Pressure (mmHg)
1-Chloroisoquinoline	31-36 ^[2]	274-275 ^[2]	768 ^[2]
1-Chloroisoquinolin-8-ol	Not available	Not available	Not available

It is anticipated that the melting and boiling points of **1-Chloroisoquinolin-8-ol** will be significantly higher than those of 1-chloroisoquinoline. The introduction of the 8-hydroxyl group allows for strong intermolecular hydrogen bonding, which requires more energy to overcome during the phase transitions from solid to liquid (melting) and from liquid to gas (boiling).

Experimental Determination of Melting and Boiling Points

For researchers who synthesize or acquire **1-Chloroisoquinolin-8-ol**, the experimental determination of its melting and boiling points is a crucial step for its characterization and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties including melting and boiling point of 1-Chloroisoquinolin-8-ol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595259#physical-properties-including-melting-and-boiling-point-of-1-chloroisoquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com